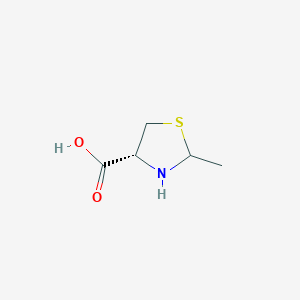

(4R)-2-Methylthiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTPNEYXMGZOSH-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1N[C@@H](CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472049 | |

| Record name | (4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190062-99-8 | |

| Record name | (4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

L-Cysteine reacts with acetaldehyde in an acidic medium, facilitating nucleophilic attack by the thiol group on the carbonyl carbon of acetaldehyde. Subsequent intramolecular cyclization with the amine group forms the thiazolidine ring. The stereochemistry at the 4th position is preserved due to the retention of L-cysteine’s original configuration during ring closure.

Protocol and Conditions

Step 1: Cyclocondensation

-

Reactants : L-cysteine hydrochloride (1.0 equiv), acetaldehyde (1.2 equiv)

-

Solvent : Methanol or aqueous HCl

-

Temperature : 25–40°C

-

Time : 12–24 hours

-

Yield : 70–85% (reported for analogous thiazolidine syntheses)

Step 2: Hydrolysis (if esterified intermediates are used)

-

Base : 10% NaOH (2.5 equiv)

-

Acidification : HCl to pH 3–4

Alternative Synthetic Pathways

Electrochemical Promotion of Thiazolidine Formation

Electrogenerated bases, such as cyanomethyl anions derived from acetonitrile reduction, can facilitate the condensation of carbon disulfide, amines, and carbonyl compounds. While this method is primarily reported for 4-hydroxy-4-methylthiazolidine-2-thiones, modifying the carbonyl component (e.g., using pyruvic acid instead of chloroacetone) could theoretically yield carboxylic acid derivatives.

Key Parameters :

Thionyl Chloride-Mediated Cyclization

DE2701215C2 describes the synthesis of N-methylthiazolidine-2-thione via reaction of methylaminoethanol with carbon disulfide and thionyl chloride. Adapting this method by substituting methylaminoethanol with cysteine derivatives could provide a route to 2-methylthiazolidine-4-carboxylic acid, though stereochemical outcomes would require rigorous control.

Optimization of Reaction Conditions

Effect of Aldehyde Reactivity

Using acetaldehyde (boiling point: 20.2°C) necessitates careful temperature control to prevent volatilization. Higher aldehydes (e.g., propionaldehyde) exhibit slower reaction kinetics but improved yields in some cases (Table 1).

Table 1: Aldehyde Comparison in Thiazolidine Synthesis

Solvent and Catalytic Effects

-

Aprotic solvents (e.g., acetonitrile) : Improve reaction homogeneity but may require anhydrous conditions.

-

Protic solvents (e.g., methanol) : Accelerate proton transfer steps but risk esterification of the carboxylic acid group.

Stereochemical Control and Analysis

The R-configuration at the 4th position is inherently derived from L-cysteine’s S-configuration due to the inversion of configuration during cyclization. Chiral HPLC or polarimetry confirms enantiomeric excess (>98% ee in optimized protocols).

Comparative Evaluation of Methods

| Method | Advantages | Limitations |

|---|---|---|

| L-Cysteine Condensation | High stereoselectivity, scalable | Requires acidic conditions |

| Electrochemical | Mild conditions, no strong acids | Low yields for carboxylic acids |

| Thionyl Chloride | Rapid cyclization | Poor stereochemical control |

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidine ring in MTCA undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions:

- Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) .

- Conditions : Mild temperatures (20–40°C) in aqueous or organic solvents .

- Products :

Mechanistic Insight :

Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates stabilized by the ring’s electron-rich environment .

Reduction Reactions

Reduction of MTCA targets the thiazolidine ring, leading to saturated structures:

- Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

- Conditions : Anhydrous solvents (e.g., THF) at 0–25°C .

- Products :

Key Observation :

Reduction is stereospecific, preserving the (4R)-configuration due to steric hindrance at the chiral center .

Nucleophilic Substitution

The thiazolidine ring acts as a nucleophile in substitution reactions:

- Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides .

- Conditions : Basic media (e.g., NaOH or Et₃N) to deprotonate the NH group .

- Products :

Example :

Reaction with acetyl chloride yields (4R)-3-acetyl-2-methylthiazolidine-4-carboxylic acid, retaining chirality at C4 .

Ring-Opening and Rearrangement

Acidic or basic conditions induce ring cleavage:

- Acidic Hydrolysis :

- Basic Conditions :

Mechanistic Pathway :

Under acidic conditions, protonation of the nitrogen leads to ring-opening, while bases promote deprotonation and rearrangement .

Reaction Kinetics with Aldehydes

MTCA participates in catalyst-free bioconjugation via thiazolidine formation with aldehydes:

| Aldehyde | Rate Constant (k, min⁻¹) | Conversion after 24h |

|---|---|---|

| Benzaldehyde | 0.0146 | 87% |

| 4-Hydroxybenzaldehyde | 0.0034 | 52% |

| 4-Nitrobenzaldehyde | Insoluble | N/A |

Conditions : Neutral pH (7.4), aqueous buffer with 10% DMSO .

Applications : Efficient coupling with peptides (e.g., CVGVAPG) for ligation .

Bioconjugation and Stability

MTCA’s thiazolidine ring remains stable under physiological pH, enabling applications in:

- Peptide Ligation : Fast conjugation with aldehydes (85% conversion in 1 minute with 5 equivalents of propionaldehyde) .

- Drug Delivery : Prodrug strategies leveraging pH-dependent ring-opening for controlled release .

Stability Profile :

- Half-life : >48 hours at pH 7.4 .

- Degradation : Accelerated in strongly acidic (pH <2) or basic (pH >10) conditions .

Comparative Reactivity

MTCA’s chirality and methyl substitution distinguish it from analogs:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Thiazolidine-4-carboxylic acid | No methyl group | Lower steric hindrance |

| 2-Methylthiazolidine-2,4-dione | Additional ketone group | Enhanced electrophilic reactivity |

Unique Advantage :

The (4R)-configuration enhances stereochemical control in asymmetric synthesis .

Industrial and Synthetic Relevance

- Scale-Up Synthesis : Continuous flow reactors optimize yield (>90%) and purity .

- Purification : Crystallization from ethanol/water mixtures achieves >99% purity .

Challenges :

Scientific Research Applications

Bioconjugation Chemistry

Recent studies have demonstrated the potential of MTCA in bioconjugation reactions, particularly under physiological conditions. A notable research effort showcased a click-type reaction involving thiazolidine products that remain stable without the need for catalysts. The study highlighted the fast formation kinetics of thiazolidine at neutral pH, making it advantageous for catalyst-free bioconjugation applications .

Table 1: Reaction Kinetics of Thiazolidine Formation

| Aldehyde Type | Rate Constant (k) | Conversion Rate after 24 hours |

|---|---|---|

| Benzaldehyde | 0.0146 min⁻¹ | 87% |

| 4-Hydroxybenzaldehyde | 0.0034 min⁻¹ | 52% |

| 4-Nitrobenzaldehyde | Not applicable | Insoluble |

This research indicates that MTCA can facilitate the coupling of peptides and oligonucleotides, enhancing the efficiency of chemical ligation processes .

Biomarker for Ethanol Consumption

MTCA has been identified as a biomarker for ethanol consumption, produced via the reaction between acetaldehyde and cysteine. Its presence in human blood correlates with exposure to ethanol, thus serving as a potential diagnostic tool for assessing alcohol intake and its metabolic effects .

Prodrug Development

MTCA derivatives have been explored as prodrugs for L-cysteine, providing protective effects against acetaminophen-induced hepatotoxicity in animal models. The conversion of thiazolidine derivatives into active cysteine forms demonstrates their potential therapeutic applications in mitigating liver damage caused by toxic substances .

Table 2: Protective Effects of MTCA Derivatives

| Compound | Model Used | Protective Effect |

|---|---|---|

| MTCA Prodrug | Mice | Significant reduction in liver damage |

| Non-derivative Cysteine | Mice | Lesser protective effect |

Skin Care Products

The stability and odor characteristics of MTCA derivatives have led to investigations into their use as skin-whitening agents. Despite challenges with instability, formulations incorporating MTCA have shown promise in cosmetic applications due to their biochemical properties .

Table 3: Cosmetic Application Studies

| Product Type | Stability | Efficacy |

|---|---|---|

| MTCA-based Skin Whitener | Moderate | Promising results in trials |

| Conventional Agents | High | Less effective than MTCA |

Mechanism of Action

The mechanism of action of (4R)-2-Methylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Thiazolidine-2,4-dione: Another thiazolidine derivative with different functional groups.

2-Methylthiazolidine-4-carboxylic acid: The non-chiral version of the compound.

Thiazolidine-4-carboxylic acid: A simpler thiazolidine derivative without the methyl group.

Uniqueness

(4R)-2-Methylthiazolidine-4-carboxylic acid is unique due to its chiral center, which can impart specific stereochemical properties to the molecules it is used to synthesize. This chirality can be crucial in the development of pharmaceuticals, where the orientation of molecules can significantly impact their biological activity.

Biological Activity

(4R)-2-Methylthiazolidine-4-carboxylic acid is a chiral compound that has garnered interest in various fields, particularly in biology and medicine. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring structure, which is crucial for its biological interactions. Its chirality influences its reactivity and binding properties with biological targets, such as enzymes and receptors.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which can affect various physiological processes.

- Antioxidant Activity : Thiazolidine derivatives have been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Chemopreventive Properties : Research indicates that this compound may play a role in cancer prevention by modulating signaling pathways associated with tumorigenesis.

Case Studies and Experimental Data

-

Antioxidant and Antibacterial Properties :

A study highlighted the synthesis of thiazolidine derivatives, including this compound, demonstrating significant antioxidant and antibacterial activities. These properties are attributed to the compound's ability to scavenge free radicals and inhibit microbial growth . -

Hepatoprotective Effects :

In a study evaluating various thiazolidine derivatives for their protective effects against acetaminophen-induced hepatotoxicity in mice, this compound exhibited notable hepatoprotective effects. The survival rate of treated animals was significantly higher compared to controls, indicating its potential as a therapeutic agent in liver protection . -

Chemoprevention in Lung Cancer Models :

Research involving dietary supplementation of thiazolidine derivatives showed that certain compounds could reduce the incidence of lung tumors induced by carcinogens in animal models. Although specific data on this compound was not provided, its structural analogs demonstrated similar chemopreventive effects .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (4R)-2-Methylthiazolidine-4-carboxylic acid derivatives?

- Methodological Answer : The synthesis typically involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBT as coupling agents in CH₂Cl₂, followed by Boc deprotection with TFA. For example, derivatives like (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid amides are synthesized in two steps: (1) amide bond formation (yields 35–76%) and (2) purification via silica gel chromatography with hexane/ethyl acetate gradients. Reaction times (6–15 hours) and stoichiometry significantly influence yield .

Q. How are thiazolidine-4-carboxylic acid derivatives characterized structurally?

- Methodological Answer : Structural confirmation relies on ¹H NMR for stereochemical analysis (e.g., confirming the (4R) configuration) and mass spectrometry (ESI-MS) for molecular weight validation. For instance, (2RS,4R)-2-(4-acetylamino-phenyl)-thiazolidine-4-carboxylic acid derivatives show distinct NMR peaks for aromatic protons (δ 7.2–7.8 ppm) and amide protons (δ 6.5–8.0 ppm), corroborated by MS molecular ion peaks .

Q. What analytical techniques are recommended for detecting this compound in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, as demonstrated in clinical studies for related thiazolidines (e.g., 2-methylthiazolidine-4-carboxylic acid detection in blood). Method optimization includes selecting C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve enantiomers and degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in these derivatives?

- Methodological Answer : SAR studies involve systematic modification of the aryl group (e.g., 4-acetylamino-phenyl vs. 3,4,5-trimethoxyphenyl) and amide side chains (e.g., adamantyl vs. fluorenyl). Biological assays (e.g., anticancer activity in vitro/in vivo) are paired with computational docking to identify key interactions. For example, adamantyl derivatives show enhanced activity due to hydrophobic binding pockets .

Q. What factors contribute to variability in synthetic yields of amide derivatives?

- Methodological Answer : Yield variability (18–73%) arises from:

- Steric hindrance : Bulky substituents (e.g., anthracen-2-yl) reduce reaction efficiency.

- Solvent polarity : Polar solvents (DMF) improve solubility but may hinder purification.

- Purification challenges : Cis/trans alkenylamide isomers (e.g., 3jb vs. 3jc) require gradient chromatography for separation .

Q. How does thiazolidine ring stereochemistry influence stability and reactivity?

- Methodological Answer : The (4R) configuration enhances ring stability due to reduced steric strain compared to (4S). Vibrational spectroscopy (IR/Raman) reveals that methyl substitution at C2 increases rigidity, while electron-withdrawing groups (e.g., carboxylic acid) destabilize the ring under acidic conditions. Stability studies in buffer solutions (pH 2–9) are critical for drug formulation .

Q. How can contradictory pharmacological data (e.g., in vivo vs. in vitro efficacy) be resolved?

- Methodological Answer : Discrepancies often stem from metabolic instability or poor bioavailability . Strategies include:

- Prodrug design : Masking the carboxylic acid group (e.g., ester prodrugs) to improve membrane permeability.

- Pharmacokinetic profiling : LC-MS/MS quantification of plasma/tissue levels to correlate exposure with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.